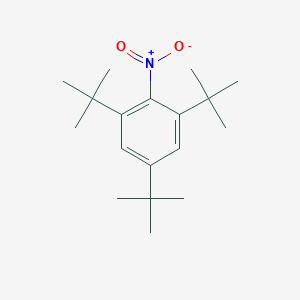

3,6-Di-tert-butyl-catechol

概要

説明

3,6-Di-tert-butyl-catechol is an organic synthesis intermediate and pharmaceutical intermediate . It can be used in laboratory research and development processes and chemical production processes . It is also used as a reactant to prepare 3,5-di-tert-butylquinone via catalytic oxidation and as a polymerization inhibitor in the production of monomers such as styrene and butadiene .

Synthesis Analysis

The synthesis of 3,6-Di-tert-butyl-catechol involves various processes. For instance, it has been used in the synthesis of enantioselective 1,2-oxazinanes, and isoxazolidines via asymmetric nitroso aldol reaction using L-proline as a catalyst . Additionally, it has been used in the synthesis of cyclohexadienone core 3,6-di-tert-butylcarbazole decorated triazole bridged dendrimers .

Molecular Structure Analysis

The 3,6-di-tert-butyl-catechol molecule contains a total of 38 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 aromatic hydroxyl(s) .

Chemical Reactions Analysis

3,6-Di-tert-butyl-catechol undergoes various chemical reactions. For example, an unusual type of reaction of 3,6-di-tert-butylpyrocatechol with thionyl chloride was discovered, which leads to the formation of elementary sulfur .

Physical And Chemical Properties Analysis

3,6-Di-tert-butyl-catechol has a molecular formula of C14H22O2 . It has a density of 1.012g/cm³, a melting point of 97-100℃, a boiling point of 309.7°C at 760 mmHg, and a flashing point of 136.5°C . It is insoluble in water .

科学的研究の応用

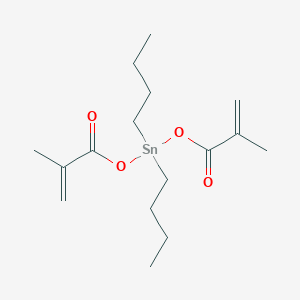

Synthesis of Tin and Indium Complexes : It's involved in the synthesis of tin and indium complexes. The oxidative addition of 3,6-di-tert-butyl-o-benzoquinone to SnCl2 leads to Sn(IV) catecholate complexes, showing its potential in forming organometallic structures (Lado et al., 2005). Similarly, interactions with indium produce tris-o-semiquinolate derivatives (Piskunov et al., 2011).

Isomerization and Alkyl Group Migration : Under high pressure and shearing stress, 3,5-di-tert-butyl catechol can unusually convert to the more sterically strained 3,6-isomer. This demonstrates its potential in chemical transformations (Vol’eva et al., 1983).

Formation of Antimony Complexes : It is used to synthesize various 3,6-di-tert-butyl-catecholates of trialkyl- and triarylantimony(V). These complexes have been characterized in detail, revealing insights into their molecular structures and electrochemical properties (Poddel’sky et al., 2017).

Study of Electronic Structures : Density Functional Theory analysis has been applied to study the electronic structures of 3,6-di-tert-butylorthoquinone in different oxidation states. This research is significant for understanding the electronic properties of these compounds (Wheeler et al., 1999).

Redox Reactions with Indium(III) Catecholate Complexes : Investigated the oxidation of indium(III) catecholate complexes, showing how different reaction conditions affect the product formation, which is crucial for redox chemistry applications (Piskunov et al., 2013).

Formation of Cobalt Complexes : Studies on cobalt compounds with 3,6-di-tert-butyl-catecholate ligands, analyzed through EPR spectroscopy, provide insights into the structural and electronic properties of such complexes (Bubnov et al., 2003).

Catalyst for Alkylation Reactions : Utilized as a catalyst in the alkylation of catechol with tert-butyl alcohol, demonstrating its potential in organic synthesis and catalysis (Kumar et al., 2013).

作用機序

The catechol substrate binds to dicopper (II) centers and subsequently two electrons are transferred to the metal centers from the substrate . The bridging phenoxo moieties participate as a Brønsted base by accepting protons from catechol during the catalytic cycle and thereby facilitating the catechol oxidation process .

Safety and Hazards

将来の方向性

The catalytic properties of 3,6-Di-tert-butyl-catechol can be tuned for desired efficiencies in future prospects . It can act as a catalyst for selective oxidation of 3,5-di-tert-butyl catechol to the analogous o-quinone . It can also act as a catalyst for the degradation of organic dye (methylene blue, MB) from pollutant and wastes .

特性

IUPAC Name |

3,6-ditert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSNKPPMBBTUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395381 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Di-tert-butyl-catechol | |

CAS RN |

15512-06-8 | |

| Record name | 3,6-di-tert-butyl-catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。